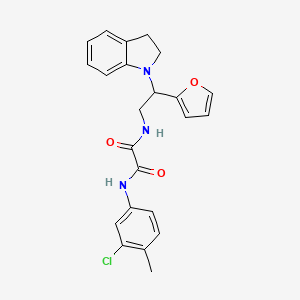

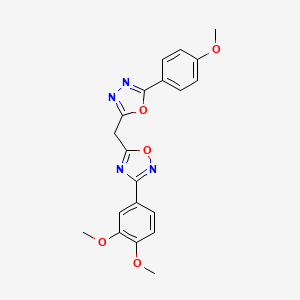

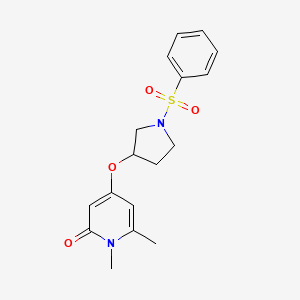

![molecular formula C16H13N3O2S B2841886 9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-66-7](/img/structure/B2841886.png)

9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core structure . This core is a heterocyclic compound (a ring structure containing atoms of at least two different elements) and is often found in various pharmaceuticals and functional materials .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized by introducing substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the triazine scaffold is achieved by the introduction of substituents via two complementary approaches for the synthesis of key intermediates .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazine derivatives are known to exhibit a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Antitumor Activity

Triazine derivatives have been synthesized through various chemical reactions and evaluated for their potential antitumor activities. For instance, the synthesis of novel triazines and triazepines from key precursors demonstrated antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2, highlighting the potential of triazine derivatives in cancer research (Badrey & Gomha, 2012).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial properties of pyrido[3,4-e]-1,2,4-triazines and related compounds were investigated, showing inhibitory effects on strains of Candida, Aspergillus, Mucor, and Trychophyton species at MIC's of less than or equal to 16 micrograms/mL (Reich et al., 1989). This suggests their potential use as antifungal agents in medical applications.

Heterocyclic Chemistry and Chemical Synthesis

The chemical synthesis of 1,2,4-triazine derivatives involves complex reactions that yield various biologically active compounds. For example, the reaction of cyclic ketones with 1,2,4-triazin-5(4H)-ones under certain conditions led to the formation of polycyclic systems with potential pharmaceutical applications (Egorov et al., 2012). These findings contribute to the broader field of heterocyclic chemistry, where triazine derivatives are explored for their unique chemical properties and potential in drug development.

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of related triazine derivatives . Additionally, its potential uses in material science, such as in the fabrication of organic light-emitting diodes (OLEDs), could also be explored .

properties

IUPAC Name |

9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVWWRUJRDGDQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

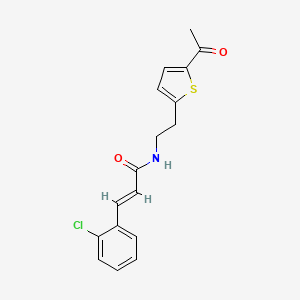

![5-[5-(1H-Imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)pyrazole](/img/structure/B2841803.png)

![N-(3,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841806.png)

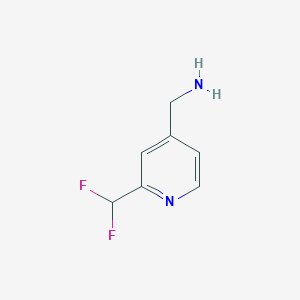

![N-[(3S)-Oxan-3-yl]prop-2-enamide](/img/structure/B2841811.png)

![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)

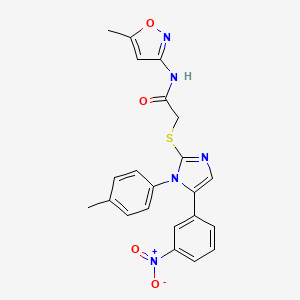

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)